molecular formula C13H17N3 B3016522 (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 956567-89-8

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No. B3016522
CAS RN: 956567-89-8
M. Wt: 215.3
InChI Key: LVFJOKRQRQBQAZ-UHFFFAOYSA-N
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Description

The compound (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as biased agonists of serotonin 5-HT1A receptors . The second paper discusses the synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives and their antimicrobial evaluation . These compounds share a common benzyl methanamine core with the compound of interest, suggesting potential pharmacological activities or applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzotriazole with various substituted aldehydes and ammonium chloride in ethanol, as described in the second paper . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions that would introduce the pyrazolyl group to the benzyl methanamine framework.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by spectroscopic methods such as IR and 1H NMR . These techniques provide information about the functional groups present and the overall molecular framework. The presence of a benzyl group and a methanamine moiety is common in the structures discussed, which suggests that the compound of interest would likely exhibit similar spectroscopic features.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of this compound are not discussed, the papers mention that the related compounds exhibit favorable drug-like properties, including high solubility, metabolic stability, and the ability to penetrate biological membranes . These properties are crucial for the potential therapeutic application of a compound. The presence of a benzyl group and a pyrazole ring in the compound of interest suggests that it may also possess similar properties conducive to drug development.

Scientific Research Applications

Antipsychotic Agent Potential

  • A study explored the pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including derivatives of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. These compounds demonstrated antipsychotic-like properties in behavioral animal tests and did not interact with dopamine receptors, suggesting potential as novel antipsychotic agents (Wise et al., 1987).

Luminescent Supramolecular Liquid Crystals

  • Research indicates that derivatives of this compound can be used to create luminescent supramolecular liquid crystals. These crystals display unique self-assembly and luminescent properties in the visible region, making them of interest in materials chemistry (Moyano et al., 2013).

Synthesis of Metallomacrocyclic Complexes

  • The compound has been used in the synthesis of new metallomacrocyclic palladium(II) complexes. These complexes offer insights into the self-assembly and stability of such compounds in different solvents, contributing to the field of inorganic chemistry (Guerrero et al., 2008).

Antibacterial Activity

  • A study focused on synthesizing new derivatives of this compound and evaluating their antibacterial activity. This research contributes to the search for new antibacterial agents (Al-Smaisim, 2012).

Novel Organic Ligand Synthesis

  • In a study involving metal-induced and oxygen insertion reactions, derivatives of this compound were used to synthesize novel organic ligands. This research enhances our understanding of organic synthesis and ligand formation (Chen et al., 2020).

Corrosion Inhibition

  • A theoretical study on bipyrazolic-type organic compounds, including derivatives of this compound, was conducted to understand their potential as corrosion inhibitors. The findings are significant for materials science and corrosion prevention (Wang et al., 2006).

Antiproliferative Activity and Autophagy Modulation

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, derived from this compound, demonstrated antiproliferative activity and effects on mTORC1 and autophagy, indicating potential as anticancer agents (Ai et al., 2017).

Mechanism of Action

“(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine” and its derivatives have been found to exhibit antiproliferative activity, potentially through the modulation of autophagy . They are known to reduce mTORC1 activity and increase autophagy at the basal level .

Future Directions

The future directions for the study of “(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine” could involve further exploration of its anticancer activity and mechanism of action . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

properties

IUPAC Name

(1-benzyl-3,5-dimethylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-13(8-14)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFJOKRQRQBQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956567-89-8
Record name (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
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